(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 4813-87-0
VCID: VC21413366
InChI: InChI=1S/C10H10N2O3S/c1-15-6-2-3-7-8(4-6)12-10(11-7)16-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
SMILES: COC1=CC2=C(C=C1)N=C(N2)SCC(=O)O
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27g/mol

(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

CAS No.: 4813-87-0

Cat. No.: VC21413366

Molecular Formula: C10H10N2O3S

Molecular Weight: 238.27g/mol

* For research use only. Not for human or veterinary use.

(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid - 4813-87-0

Specification

CAS No. 4813-87-0
Molecular Formula C10H10N2O3S
Molecular Weight 238.27g/mol
IUPAC Name 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C10H10N2O3S/c1-15-6-2-3-7-8(4-6)12-10(11-7)16-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key MDTNWUVHKLFAHT-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(N2)SCC(=O)O
Canonical SMILES COC1=CC2=C(C=C1)[NH+]=C(N2)SCC(=O)[O-]

Introduction

(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a chemical compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound is specifically characterized by its molecular formula C10H10N2O3S and molecular weight of approximately 238.27 g/mol . It is a derivative of benzimidazole, modified with a methoxy group and a sulfanyl linkage to an acetic acid moiety.

Synthesis and Preparation

The synthesis of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the reaction of 2-mercapto-5-methoxybenzimidazole with chloroacetic acid or similar reagents. This process forms the sulfanyl linkage to the acetic acid moiety, resulting in the desired compound. Literature suggests that the yield of this reaction can vary, but optimized conditions can achieve yields around 55.7% .

Research Findings

Research on benzimidazole derivatives often focuses on their antimicrobial and cytotoxic activities. For example, some benzimidazole compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans . The specific biological activity of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid would require detailed in vitro and in vivo studies to fully understand its potential applications.

Metal Complexes and Further Applications

Metal complexes of benzimidazole derivatives have been studied for their spectral, thermal, and biological properties. For instance, quinolin-8-yl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate complexes have been evaluated for cytotoxicity and molecular docking studies . These complexes may offer additional avenues for exploring the biological activity of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid.

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